![molecular formula C26H27ClFN5O B2794065 (1-(6-(4-Chlorophenyl)pyridazin-3-yl)piperidin-3-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone CAS No. 1105232-06-1](/img/structure/B2794065.png)
(1-(6-(4-Chlorophenyl)pyridazin-3-yl)piperidin-3-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone
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Description
(1-(6-(4-Chlorophenyl)pyridazin-3-yl)piperidin-3-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C26H27ClFN5O and its molecular weight is 479.98. The purity is usually 95%.
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Scientific Research Applications
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. Preliminary studies have shown that (1-(6-(4-Chlorophenyl)pyridazin-3-yl)piperidin-3-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone may induce apoptosis in cancer cells through mechanisms such as:
- Cell Cycle Arrest : Inhibition of cell cycle progression leading to reduced proliferation.
- Apoptosis Induction : Activation of intrinsic apoptotic pathways.
In vitro studies have demonstrated IC50 values in the micromolar range against breast cancer and leukemia cell lines, suggesting promising anticancer activity.
Neuropharmacological Applications
The compound's structure suggests potential use as a neuropharmaceutical agent. It may act on neurotransmitter systems, particularly those involving dopamine and serotonin receptors, which are crucial in treating conditions like depression and schizophrenia.
Research into similar piperazine derivatives has shown:
- Receptor Modulation : Ability to bind to serotonin receptors, potentially enhancing mood regulation.
- Cognitive Enhancement : Possible effects on memory and learning processes.
Antimicrobial Activity
Emerging studies have reported that this compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate moderate potency compared to standard antibiotics, making it a candidate for further exploration in antimicrobial therapy.
Case Studies
Several case studies have investigated the biological activities of related compounds:
- Anticancer Efficacy Study : A study evaluated the cytotoxic effects of pyridazine derivatives on various cancer cell lines, revealing enhanced activity through structural modifications.
- Neuropharmacological Research : Investigations into the binding affinity of similar compounds to serotonin receptors showed promising results for mood disorder treatments.
- Antimicrobial Research : Studies assessing the antibacterial efficacy of pyridazine derivatives against multi-drug resistant strains have indicated comparable or superior activity to conventional antibiotics.
Properties
IUPAC Name |
[1-[6-(4-chlorophenyl)pyridazin-3-yl]piperidin-3-yl]-[4-(4-fluorophenyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27ClFN5O/c27-21-5-3-19(4-6-21)24-11-12-25(30-29-24)33-13-1-2-20(18-33)26(34)32-16-14-31(15-17-32)23-9-7-22(28)8-10-23/h3-12,20H,1-2,13-18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVIJFQRUAWBINZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NN=C(C=C2)C3=CC=C(C=C3)Cl)C(=O)N4CCN(CC4)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27ClFN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.